molecular formula C12H8FNO2 B1503483 5-(3-Fluorophenyl)picolinic acid CAS No. 1158763-55-3

5-(3-Fluorophenyl)picolinic acid

Cat. No. B1503483
CAS RN: 1158763-55-3
M. Wt: 217.2 g/mol
InChI Key: JJDSMZVLNUOPNZ-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)picolinic acid is an organic molecule with the CAS Number: 1158763-55-3 and a molecular weight of 217.2 . It has gained significant attention due to its potential applications in various fields of research and industry.


Molecular Structure Analysis

The linear formula of this compound is C12H8FNO2 . The molecule has a complex structure that includes a fluorophenyl group attached to a picolinic acid moiety .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties could not be found .

Scientific Research Applications

Anticancer Applications

5-(3-Fluorophenyl)picolinic acid has shown promise in the field of oncology. A study involving organometallic half-sandwich iridium anticancer complexes, which included derivatives of picolinic acid, demonstrated their ability to bind to purines and exhibited cytotoxic potency against human ovarian cancer cells. These complexes showed potential for DNA interaction and distribution within cells, influencing their anticancer properties (Liu et al., 2011).

Coordination Compounds and Photocatalytic Activity

5-(3,4-Dicarboxylphenyl)picolinic acid, a related derivative, has been used in the assembly of coordination compounds. These compounds displayed structural diversity and were investigated for their magnetic properties and photocatalytic activity. This research opens pathways for applications in materials science and environmental technology (Gu et al., 2017).

Synthesis of Herbicides

A novel approach to synthesizing fluoropicolinate herbicides involved the cascade cyclization of fluoroalkyl alkynylimines, leading to the production of 4-amino-5-fluoropicolinates. This method provided a new route to access picolinic acids, which are significant in the development of potential herbicides (Johnson et al., 2015).

Optoelectronic Properties in Polymer Devices

In a study focusing on optoelectronics, a picolinic acid derivative was synthesized and used in polymer light-emitting devices. This research highlights the potential of picolinic acid derivatives in enhancing the optoelectronic properties of polymer-based devices, which can be crucial in the development of advanced electronic materials and technologies (Xiao et al., 2009).

Safety and Hazards

The safety information for 5-(3-Fluorophenyl)picolinic acid indicates that it may be harmful if swallowed and may cause serious eye irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

5-(3-Fluorophenyl)picolinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, picolinic acid, a related compound, is known to bind to zinc finger proteins, altering their structure and inhibiting their function . This interaction is crucial in zinc transport and has implications in viral replication and cell homeostasis

Cellular Effects

This compound influences various cellular processes. Picolinic acid has been shown to have antiviral properties, blocking the entry of enveloped viruses into host cells . This effect is achieved by disrupting the fusion of the viral envelope with the host cell membrane . Additionally, picolinic acid affects cell signaling pathways and gene expression by binding to zinc finger proteins . Given the structural similarity, this compound may exhibit similar cellular effects, impacting cell signaling, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. Picolinic acid binds to zinc finger proteins, altering their structure and inhibiting their function . This binding disrupts zinc binding, which is essential for the function of these proteins . Additionally, picolinic acid has been shown to inhibit membrane fusion events during viral entry, thereby exhibiting antiviral activity . This compound is likely to exert its effects through similar mechanisms, including enzyme inhibition and changes in gene expression.

Temporal Effects in Laboratory Settings

Studies on picolinic acid suggest that it exhibits stability and retains its antiviral properties over time . In vitro and in vivo studies have shown that picolinic acid can inhibit viral replication and entry into host cells . It is reasonable to assume that this compound may exhibit similar temporal effects, maintaining its stability and biochemical activity over time.

Dosage Effects in Animal Models

Studies on picolinic acid have shown that it exhibits dose-dependent antiviral activity . In animal models, picolinic acid has been shown to be non-toxic at certain doses and effective in inhibiting viral replication . It is likely that this compound may exhibit similar dosage effects, with potential threshold and toxic effects at higher doses.

Metabolic Pathways

This compound is likely to be involved in metabolic pathways similar to those of picolinic acid. Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway . It interacts with various enzymes and cofactors involved in this pathway . Given the structural similarity, this compound may also participate in similar metabolic pathways, affecting metabolic flux and metabolite levels.

Transport and Distribution

Picolinic acid is known to assist in the absorption of zinc and other trace elements from the gut . It is transported and distributed within cells and tissues, interacting with various transporters and binding proteins . This compound may exhibit similar transport and distribution properties, affecting its localization and accumulation within cells and tissues.

Subcellular Localization

Picolinic acid has been shown to localize within various cellular compartments, including the cytoplasm and nucleus . It interacts with zinc finger proteins and other biomolecules, affecting their activity and function . This compound may exhibit similar subcellular localization, with potential targeting signals or post-translational modifications directing it to specific compartments or organelles.

properties

IUPAC Name

5-(3-fluorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-10-3-1-2-8(6-10)9-4-5-11(12(15)16)14-7-9/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDSMZVLNUOPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673419
Record name 5-(3-Fluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1158763-55-3
Record name 5-(3-Fluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 5-(3-fluorophenyl)picolinate 33-5 (414 mg, 1.51 mmol) in dichloromethane (3 mL) was added TFA (1.5 mL) dropwise at room temperature. The mixture was stirred at room temperature for 2 hours. The mixture was diluted with dichloromethane (100 mL) and H2O (100 mL), adjusted with Na2CO3 to pH around 4, and separated. The organic layer was washed with H2O and brine, dried over Na2SO4, concentrated to dryness to afford 5-(3-fluorophenyl)picolinic acid 6-7 as an off-white solid. MS m/z 218.1 (M+1)
Name
tert-butyl 5-(3-fluorophenyl)picolinate
Quantity
414 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a round bottom flask was added methyl 5-bromopicolinate 6-5 (900 mg, 4.2 mmol), 3-fluorophenylboronic acid 6-6 (875 mg, 6.3 mmol), Pd(PPh3)4 (482 mg, 0.42 mmol), saturated Na2CO3 (3 mL), ethanol (3 mL) and toluene (9 mL). The reaction was refluxed at 100° C. for 3 hours. The reaction was cooled down to room temperature, and the precipitate was collected by filtration and briefly washed with ethyl acetate. The sodium salt was acidified with 1N HCl to give 5-(3-fluorophenyl)picolinic acid 6-7 as a white solid. MS m/z 218.1 (M+1).
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
875 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
482 mg
Type
catalyst
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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